3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol
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Overview
Description
3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol is an aromatic compound with a complex structure that includes both nitro and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol typically involves the reaction of 2-methyl-5-nitroaniline with salicylaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitroaniline: A precursor in the synthesis of the compound.
Salicylaldehyde: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of the compound.
Uniqueness
3-{[(2-methyl-5-nitrophenyl)imino]methyl}-1,2-benzenediol is unique due to its combination of nitro and imino functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-[(2-methyl-5-nitrophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-6-11(16(19)20)7-12(9)15-8-10-3-2-4-13(17)14(10)18/h2-8,17-18H,1H3 |
InChI Key |
VTDJZZUBQABKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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